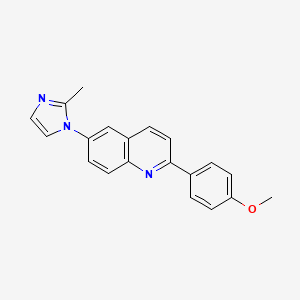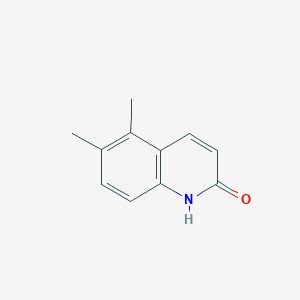
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a methoxyphenyl group and a methylimidazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Methylimidazolyl Group: The final step involves the nucleophilic substitution of the quinoline derivative with 2-methylimidazole under basic conditions, such as using potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: 2-(4-Hydroxyphenyl)-6-(2-methylimidazol-1-yl)quinoline.
Reduction: 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)tetrahydroquinoline.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential anticancer properties, as it can inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline involves its interaction with specific molecular targets:
Molecular Targets: It can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)-6-(1H-imidazol-1-yl)quinoline: Similar structure but with an imidazole ring instead of a methylimidazole ring.
2-(4-Methoxyphenyl)-6-(2-ethylimidazol-1-yl)quinoline: Similar structure but with an ethyl group instead of a methyl group on the imidazole ring.
Eigenschaften
Molekularformel |
C20H17N3O |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline |
InChI |
InChI=1S/C20H17N3O/c1-14-21-11-12-23(14)17-6-10-20-16(13-17)5-9-19(22-20)15-3-7-18(24-2)8-4-15/h3-13H,1-2H3 |
InChI-Schlüssel |
ZGHKGHUNAFSDNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1C2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)




![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)





